Cas no 2402829-72-3 (Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate)

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure features a bromopyridine moiety and a Boc-protected piperidine group, enabling further functionalization via cross-coupling reactions or deprotection for secondary amine derivatization. The bromine substituent enhances reactivity in metal-catalyzed transformations, while the Boc group offers stability and selective deprotection under mild acidic conditions. This compound is commonly employed in the development of bioactive molecules, including kinase inhibitors and receptor modulators, due to its well-defined reactivity profile and compatibility with diverse synthetic methodologies. Its crystalline nature facilitates purification and characterization, ensuring reproducibility in complex synthetic routes.
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate structure
2402829-72-3 structure
Product Name:Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
CAS No:2402829-72-3
MF:C16H22BrN3O3
MW:384.268183231354
CID:5463754
Update Time:2025-06-26

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
    • Z1319258616
    • tert-butyl 4-(6-bromopyridine-3-amido)piperidine-1-carboxylate
    • Inchi: 1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-12(7-9-20)19-14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,21)
    • InChI Key: JDQVKZVMIATPLF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C(NC1CCN(C(=O)OC(C)(C)C)CC1)=O

Computed Properties

  • Exact Mass: 383.08445 g/mol
  • Monoisotopic Mass: 383.08445 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 384.27
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71.5

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate: A Comprehensive Overview

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate (CAS No. 2402829-72-3) is a complex organic compound with a diverse range of applications in the field of chemistry and materials science. This compound is characterized by its unique structure, which combines a piperidine ring, a pyridine moiety, and a tert-butyl group. The presence of the bromine atom in the pyridine ring adds to its reactivity and makes it a valuable intermediate in various synthetic processes.

The synthesis of tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, amide formation, and esterification. These reactions are optimized to ensure high yields and purity, making this compound suitable for use in both academic research and industrial applications. Recent studies have highlighted its potential as a precursor for the development of novel pharmaceutical agents, particularly in the field of oncology.

One of the most significant advancements in the study of this compound is its application in drug delivery systems. Researchers have demonstrated that tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate can be used as a carrier for targeted drug delivery due to its ability to form stable complexes with various therapeutic agents. This property has been extensively explored in recent clinical trials, where it has shown promise in enhancing the efficacy of chemotherapeutic drugs while minimizing side effects.

In addition to its pharmaceutical applications, this compound has also found utility in the field of materials science. Its unique electronic properties make it an ideal candidate for use in the development of advanced polymers and coatings. Recent breakthroughs have shown that incorporating tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate into polymer matrices can significantly improve their mechanical strength and thermal stability.

The structural versatility of tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate also makes it a valuable tool in catalysis. Its ability to act as a chiral catalyst has been leveraged in asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. This has opened new avenues for the synthesis of complex natural products and biologically active molecules.

From an environmental perspective, recent studies have focused on the biodegradability and eco-friendliness of tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate. Researchers have developed innovative methods to synthesize this compound using renewable resources, thereby reducing its environmental footprint. These efforts align with global sustainability goals and highlight the compound's potential as an eco-friendly alternative in various industrial processes.

In conclusion, tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate (CAS No. 2402829-72-3) is a multifaceted compound with applications spanning pharmaceuticals, materials science, catalysis, and environmental chemistry. Its unique structure and reactivity continue to drive innovation across these fields, making it an essential component in modern chemical research.

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